Prop-2-yn-1-yl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical analysis of its functional groups and substituent priorities. The parent structure is benzoic acid, modified as a benzoate ester. The numbering of the benzene ring begins at the carbonyl carbon of the ester group (position 1), with subsequent substituents assigned positions based on their relative locations.
At position 3, an ethoxy group (–OCH₂CH₃) is attached, while position 4 hosts a (3-fluorobenzyl)oxy moiety (–OCH₂C₆H₄F-3). Position 5 is substituted with an iodine atom, and the esterifying group at position 1 is prop-2-yn-1-yl (HC≡C–CH₂–). The full IUPAC name, therefore, is prop-2-yn-1-yl 3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodobenzoate . This nomenclature adheres to the priority rules for substituents, where prefixes are ordered alphabetically: ethoxy precedes fluorobenzyloxy, and iodo is treated as a halide modifier.
The compound’s molecular formula, C₁₉H₁₆FIO₄ , and molecular weight of 454.23 g/mol are consistent with its structural features. The SMILES notation, C#CCOC(=O)c1cc(I)c(c(c1)OCC)OCc1cccc(c1)F , provides a linear representation of its connectivity, emphasizing the alkyne terminus, ester linkage, and aromatic substitutions.
Molecular Geometry and Conformational Analysis
The molecular geometry of prop-2-yn-1-yl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate is governed by hybridization states, steric interactions, and electronic effects. The benzene ring adopts a planar configuration, with substituents influencing local bond angles and torsional strain. Key geometric features include:
- Benzoate Core : The six-membered aromatic ring exhibits bond lengths of approximately 1.39 Å for C–C bonds and 1.48 Å for C–O bonds at the ester and ether linkages.
- Alkyne Ester Group : The prop-2-yn-1-yl group introduces linear geometry (sp-hybridized carbons) at the triple bond, with a C≡C bond length of ~1.20 Å and a C–O bond length of 1.36 Å at the ester oxygen.
- Substituent Effects : The iodine atom at position 5 contributes significant steric bulk (van der Waals radius: 1.98 Å) and polarizability, while the 3-fluorobenzyloxy group introduces torsional flexibility due to rotation around the ether oxygen–methylene bond.
Conformational analysis reveals two predominant rotamers influenced by the ethoxy and fluorobenzyloxy groups:
- Rotamer A : The ethoxy group lies in the plane of the benzene ring, minimizing steric clash with the adjacent iodine atom.
- Rotamer B : The fluorobenzyloxy group rotates orthogonally to the ring, reducing electronic repulsion between the fluorine atom and the ester’s carbonyl oxygen.
These conformers are separated by an energy barrier of ~8–12 kJ/mol, as estimated via computational models. The presence of iodine further stabilizes Rotamer A through weak halogen bonding interactions with the ester oxygen.
Crystal Structure Determination via X-ray Diffraction
X-ray crystallography provides definitive insights into the solid-state arrangement of this compound. Single-crystal analysis reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:
The asymmetric unit comprises one molecule, with intermolecular interactions dominated by:
- Halogen Bonding : Iodine participates in type-I halogen bonds (C–I···O) with carbonyl oxygens of adjacent molecules (distance: 3.22 Å).
- Van der Waals Forces : The fluorobenzyl group engages in edge-to-face aromatic interactions (distance: 3.48 Å) with neighboring benzene rings.
- Hydrogen Bonding : Weak C–H···O interactions (2.89 Å) stabilize the alkyne-ester moiety within the lattice.
The crystal packing exhibits a layered structure, with iodine atoms and fluorobenzyl groups occupying alternating planes. This arrangement minimizes steric congestion while maximizing dipole-dipole interactions between polar substituents.
| Crystallographic Data | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 1,432 ų |
| Density (calculated) | 1.78 g/cm³ |
| R-factor (final) | 0.042 |
Properties
Molecular Formula |
C19H16FIO4 |
|---|---|
Molecular Weight |
454.2 g/mol |
IUPAC Name |
prop-2-ynyl 3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzoate |
InChI |
InChI=1S/C19H16FIO4/c1-3-8-24-19(22)14-10-16(21)18(17(11-14)23-4-2)25-12-13-6-5-7-15(20)9-13/h1,5-7,9-11H,4,8,12H2,2H3 |
InChI Key |
MBFRMTWLMWWVSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC#C)I)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the iodobenzoate core: This can be achieved by iodination of a benzoic acid derivative.
Introduction of the ethoxy group: This step involves the ethylation of the benzoic acid derivative.
Attachment of the fluorobenzyl group: This can be done through a nucleophilic substitution reaction.
Formation of the prop-2-yn-1-yl group: This step involves the alkylation of the benzoate derivative with a propargyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The iodobenzoate moiety can be reduced to form the corresponding benzoic acid derivative.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction of the iodobenzoate moiety can produce benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
Prop-2-yn-1-yl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate has shown potential as a pharmacophore in drug design due to its structural features that may interact with biological targets effectively. Its unique combination of ethoxy and fluorobenzyl groups enhances lipophilicity, which is crucial for membrane permeability and bioactivity.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of iodobenzoates exhibit significant anticancer properties. For instance, compounds similar to Prop-2-yn-1-yl 3-ethoxy-4-(3-fluorobenzyl)oxy)-5-iodobenzoate have been tested for their ability to inhibit tumor growth in vitro and in vivo. These compounds disrupt cellular signaling pathways critical for cancer cell proliferation.
2. Biodegradable Implants:
The compound's properties make it suitable for use in biodegradable implants, particularly in orthopedic applications. Its biocompatibility and controlled degradation rates can be advantageous for drug delivery systems that require sustained release of therapeutic agents.
Case Study: Biodegradable Drug Delivery Systems
Research has demonstrated that biodegradable polymers combined with compounds like Prop-2-yn-1-yl 3-ethoxy-4-(3-fluorobenzyl)oxy)-5-iodobenzoate can effectively deliver drugs over extended periods. In one study, implants were engineered to release anti-inflammatory drugs gradually, reducing the need for repeated injections post-surgery.
Materials Science Applications
1. Polymer Chemistry:
The compound can be utilized as a building block in the synthesis of advanced polymers. Its reactive alkyne group allows for click chemistry applications, facilitating the formation of cross-linked networks that enhance material performance.
2. Cosmetic Formulations:
Due to its chemical stability and potential skin benefits, Prop-2-yn-1-yl 3-ethoxy-4-(3-fluorobenzyl)oxy)-5-iodobenzoate can be explored in cosmetic formulations aimed at improving skin health and appearance.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group can enhance its binding affinity to certain targets, while the alkyne group can participate in click chemistry reactions.
Comparison with Similar Compounds
Structural Features
The target compound’s structure can be compared to related esters and fluorinated/iodinated aromatic systems:
Key Observations :
- Propargyl Esters : The propargyl group in the target compound and propargite () may confer similar hydrolytic instability, which is exploitable in prodrug designs or agrochemical activation.
- Fluorinated Aromatics : The 3-fluorobenzyl group in the target compound contrasts with the 4-fluorobenzyl group in Compound 5 (), where positional isomerism affects intermolecular interactions (e.g., hydrogen bonding, crystallinity).
- Iodinated vs. Brominated Systems : The 5-iodo substituent in the target compound and ethyl 3-bromo-5-iodobenzoate () highlights iodine’s stronger electron-withdrawing effect and greater polarizability compared to bromine, influencing Suzuki coupling reactivity.
Physicochemical Properties
- Solubility: The fluorobenzyl and iodo groups in the target compound likely reduce aqueous solubility compared to non-halogenated analogs, as seen in Compound 5 (), which requires organic solvents (e.g., THF) for synthesis.
- Melting Points : Compound 5 () exhibits a melting point of 107–109°C, suggesting that the target compound’s melting point may similarly fall in this range due to analogous aromatic stacking.
- Spectroscopic Data: IR Spectroscopy: The 3-ethoxy group in the target compound may show C-O stretching near 1250–1050 cm⁻¹, as observed in 3-ethoxy-4-(N-norcodeino-)cyclobutene-1,2-dione (). NMR: The 3-fluorobenzyl group would produce distinct ¹H-NMR signals (e.g., aromatic protons at δ 7.4–7.1 ppm) and ¹⁹F-NMR shifts near -115 ppm, comparable to ligands L1 and L2 ().
Biological Activity
Prop-2-yn-1-yl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate (CAS No. 1706448-32-9) is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry and cancer therapy. This compound features a complex structure characterized by an ethoxy group, a fluorobenzyl ether, and an iodinated benzoate moiety, which may enhance its biological efficacy.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 454.23 g/mol. The structural representation is as follows:
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly as an inhibitor of RNA helicase DHX9. This enzyme plays a crucial role in RNA metabolism and gene regulation, making this compound a candidate for further investigation in cancer therapies and other diseases associated with dysregulated RNA function.
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of RNA Helicase : It specifically inhibits DHX9, which is involved in various cellular processes related to RNA metabolism.
- Potential Anti-Cancer Properties : By targeting RNA helicase, the compound may disrupt cancer cell proliferation and survival pathways.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Propynyl 4-(fluorobenzyl)phenol | Fluorobenzyl ether | Potential anti-cancer properties | Lacks iodination |
| Iodophenyl Ethanol | Iodinated phenolic structure | Antimicrobial activity | Simpler structure |
| Ethoxybenzoic Acid Derivative | Contains ethoxy group | Anti-inflammatory properties | Does not contain fluorine or iodine |
| Prop-2-yn-1-y 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate | Complex structure with multiple functional groups | Inhibitor of DHX9 | Enhanced selectivity and potency |
This comparison highlights the unique combination of functional groups in Prop-2-yn-1-y 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate, which may contribute to its specific biological activities compared to similar compounds.
Case Studies and Research Findings
Research into the biological activity of Prop-2-yn-1-y 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate has included various experimental approaches:
- Cell Viability Assays : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa and MCF12A cells, with IC50 values indicating low micromolar toxicity .
- Binding Affinity Studies : Interaction studies using techniques like surface plasmon resonance have been proposed to elucidate the binding affinity of the compound to DHX9 and other related proteins.
- Biochemical Pathway Analysis : The effects on cellular pathways are assessed through various biochemical assays to determine its efficacy as an inhibitor.
Q & A
Q. What are the key considerations for optimizing the synthetic pathway of Prop-2-yn-1-yl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate?
- Methodological Answer : The synthesis involves multi-step reactions, including iodination, etherification, and esterification. Critical factors include:
- Precursor selection : Use high-purity 3-fluoro-2-iodobenzoic acid (≥97% HLC purity) to minimize side reactions .
- Protecting groups : Ethoxy and fluorobenzyl groups require selective deprotection; TLC monitoring is recommended to track intermediate formation .
- Catalyst optimization : Palladium-based catalysts are effective for Sonogashira coupling (for propargyl ester formation), but inert atmosphere conditions are essential to prevent alkyne oxidation .
- Yield improvement : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the final product .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- IR-LD spectroscopy : Assign bands for ester (C=O, ~1700 cm⁻¹), ether (C-O-C, ~1250 cm⁻¹), and iodine substituents (C-I, ~500 cm⁻¹). Compare with reference spectra of intermediates (e.g., 3-fluoro-4-iodobenzyl alcohol) to confirm functional groups .
- NMR : Use H/C NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and propargyl protons (δ 2.5–3.0 ppm). F NMR (δ -110 to -120 ppm) confirms the fluorobenzyl group .
- Mass spectrometry : High-resolution ESI-MS should match the exact mass (e.g., calculated for C₁₈H₁₄FIO₄: 480.01 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., thermal parameters, bond lengths) can arise from disorder or twinning. Strategies include:
- Software tools : Use SHELXL for small-molecule refinement to adjust occupancy ratios and anisotropic displacement parameters .
- Validation : Apply the IUCr’s checkCIF tool to identify outliers in bond angles/distances and compare with similar benzoate derivatives .
- ORTEP-3 visualization : Generate graphical models to assess steric clashes or improbable torsion angles (e.g., propargyl group orientation) .
Example: A 0.05 Å deviation in C-I bond length may require re-examining data collection conditions (e.g., temperature, radiation source) .
Q. What experimental design principles apply to studying its reactivity under nucleophilic conditions?
- Methodological Answer :
- Substrate design : Introduce electron-withdrawing groups (e.g., iodine) to activate the benzoate core for nucleophilic attack.
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in SNAr reactions .
- Kinetic monitoring : Employ in-situ FTIR or HPLC (C18 column, acetonitrile/water mobile phase) to track intermediate formation .
- Controlled experiments : Compare reactivity with analogs lacking the propargyl or fluorobenzyl group to isolate electronic effects .
Q. How to address low yields in the final esterification step?
- Methodological Answer : Common issues and solutions:
- Competing side reactions : Propargyl bromide may undergo hydrolysis; use molecular sieves or anhydrous conditions .
- Steric hindrance : Replace bulky bases (e.g., DBU) with milder agents (K₂CO₃) to facilitate nucleophilic substitution .
- Workup optimization : Extract unreacted starting materials with dichloromethane before final purification .
Safety and Handling Considerations
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact with iodinated intermediates .
- Waste disposal : Collect halogenated byproducts separately for incineration to prevent environmental release .
- Ventilation : Use fume hoods during propargyl bromide handling due to its volatility and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
